molecular formula C14H10F3NOS B7451239 N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide

N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide

Cat. No.: B7451239
M. Wt: 297.30 g/mol
InChI Key: ZWMGFYJOQWRFLA-UHFFFAOYSA-N
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Description

N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide, also known as DFB, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential applications in drug development. DFB is a small molecule that belongs to the class of benzamides and has been studied extensively for its pharmacological properties.

Mechanism of Action

The mechanism of action of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of enzymes such as histone deacetylases (HDACs) and phosphodiesterases (PDEs). These enzymes are involved in various cellular processes and their inhibition may lead to the modulation of gene expression, cell cycle progression, and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, this compound has been shown to have antiviral properties by inhibiting the replication of viruses such as influenza A and hepatitis C.

Advantages and Limitations for Lab Experiments

N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. This compound is also stable in solution and can be easily synthesized. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to investigate its pharmacological properties.

Future Directions

N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has several potential future directions. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is the development of this compound derivatives with improved pharmacological properties. In addition, the investigation of the mechanism of action of this compound may lead to the discovery of new targets for drug development.

Synthesis Methods

The synthesis of N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide involves the reaction between 4-fluorobenzoyl chloride and 4-(difluoromethylsulfanyl)aniline in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution and results in the formation of this compound as a white solid with a melting point of 110-112°C.

Scientific Research Applications

N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide has been extensively studied for its potential applications in drug development. It has been shown to have anticancer, anti-inflammatory, and antiviral properties. In addition, this compound has been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

IUPAC Name

N-[4-(difluoromethylsulfanyl)phenyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NOS/c15-10-3-1-9(2-4-10)13(19)18-11-5-7-12(8-6-11)20-14(16)17/h1-8,14H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWMGFYJOQWRFLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)SC(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24834273
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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